Digallic acid

Vue d'ensemble

Description

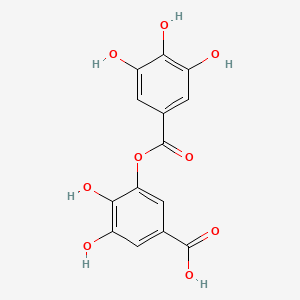

Digallic acid, also known as 3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyloxy)benzoic acid, is a polyphenolic compound found in various plants, including Pistacia lentiscus. It is also present in tannic acid molecules. This compound is known for its antioxidant properties and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Digallic acid can be synthesized through the esterification of gallic acid. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction typically occurs at elevated temperatures to ensure complete conversion of gallic acid to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of tannins. Tannins, which are abundant in various plant sources, are hydrolyzed using enzymes like tannase. This enzyme catalyzes the breakdown of tannins into gallic acid and this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

Reduction: Reduction of this compound can yield simpler phenolic compounds.

Substitution: this compound can participate in substitution reactions, where one or more hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Simpler phenolic compounds.

Substitution: Esterified or alkylated derivatives of this compound

Applications De Recherche Scientifique

Digallic acid is a polyphenolic compound with a variety of applications, as it possesses several properties, including antibacterial, antioxidant, and antitumor activities . It is found in Pistacia lentiscus and is a constituent of tannic acid .

Scientific Research Applications

Antibacterial Properties: this compound has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival, making it a potential agent to combat antibacterial resistance . Studies have shown that this compound and gallate derivatives inhibit E. coli DNA topoisomerase IV . this compound also exhibits antibacterial activity against gram-positive bacteria such as B. subtilis, S. aureus, and MRSA .

- This compound acts as a competitive inhibitor of bacterial DNA gyrase's ATPase .

- It does not cause gyrase-mediated single-stranded nicks and double-stranded breaks .

Antioxidant and Antimutagenic Activities: this compound exhibits significant free radical scavenging activity . It has demonstrated antimutagenic activity, being more than three times more active than gallic acid .

Antitumor Properties: this compound has antiproliferative and apoptotic effects on human lymphoblastoid TK6 cells . It induces apoptosis by activating the caspase-8 extrinsic pathway . this compound induces cleavage of 116 kDa PARP into fragments of 85 and 31 kDa in a concentration-dependent manner .

Hyperuricemia Management: this compound has been identified as a novel dual-target inhibitor of XOD/URAT1, suggesting its potential as an anti-hyperuricemic drug . In vivo studies have shown that this compound exhibits a stronger urate-lowering and uricosuric effect compared to benzbromarone and lesinurad at a dosage of 10 mg/kg .

Data Table of Activities

Case Studies and Research Findings

- Bacterial DNA Gyrase Inhibition: this compound was discovered as a potent bacterial DNA gyrase inhibitor after screening a pool of naturally occurring polyphenols . The IC50 of gallate derivatives against DNA gyrase is correlated with the length of the hydrocarbon chain connecting to the gallate .

- Apoptosis Induction: A study on human lymphoblastoid TK6 cells showed that this compound induces apoptosis by activating the caspase-8 extrinsic pathway, indicating its potential as a cancer-preventive agent .

- XOD/URAT1 Inhibition: this compound was identified as a dual-target inhibitor of XOD/URAT1 through virtual screening, with in vivo studies demonstrating a stronger urate-lowering effect compared to conventional drugs . Enzyme kinetic studies indicated that both this compound and gallic acid act as mixed-type XOD inhibitors .

Additional Applications

Production of Gallic Acid: this compound can be used in the production of gallic acid through acid hydrolysis of tannins .

Mécanisme D'action

The mechanism of action of digallic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. For example, this compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

Gallic Acid: A simpler phenolic acid with similar antioxidant properties.

Ellagic Acid: A dimer of gallic acid with additional antioxidant and anticancer properties.

Tannic Acid: A complex mixture of galloyl esters, including digallic acid.

Comparison:

Uniqueness: this compound is unique due to its specific ester linkage between two gallic acid molecules, which imparts distinct chemical and biological properties.

Antioxidant Activity: While all these compounds exhibit antioxidant activity, this compound’s structure allows for unique interactions with biological targets.

Applications: this compound’s applications in biobased polymers and materials set it apart from simpler phenolic acids like gallic acid .

Activité Biologique

Digallic acid (DGA), a polyphenolic compound derived from gallic acid, has garnered considerable attention due to its diverse biological activities, particularly in the fields of cancer prevention, antimicrobial properties, and immunomodulation. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant data.

Chemical Structure and Sources

This compound is a dimer of gallic acid, typically found in various plant sources including Pistacia lentiscus and certain fruits. Its structure allows it to exhibit significant antioxidant properties and interact with various biological targets.

Induction of Apoptosis

Research has demonstrated that this compound can induce apoptosis in cancer cells. A study conducted on human lymphoblastoid TK6 cells revealed that DGA inhibited cell growth with an IC50 value of 8.5 μg/ml. The mechanism involved activation of the extrinsic apoptotic pathway through caspase-8 and caspase-3, leading to DNA fragmentation and PARP cleavage .

Table 1: Apoptotic Effects of this compound on TK6 Cells

| Concentration (μg/ml) | 24h Caspase-3 Activity (μmol pNA/min/ml) | 48h Caspase-3 Activity (μmol pNA/min/ml) |

|---|---|---|

| 0 | 2.0 | 2.0 |

| 2.5 | 2.1 | 2.5 |

| 5 | 2.5 | 3.0 |

| 10 | 4.9 | 4.9 |

The results indicate a dose-dependent increase in caspase activity, confirming the potential of DGA as a cancer preventive agent.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various pathogens. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . This inhibition suggests that DGA could serve as a valuable agent in combating bacterial infections.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | Not specified |

| Staphylococcus aureus | Not specified |

While specific MIC values for this compound against various pathogens were not detailed, its structural similarity to gallic acid suggests comparable efficacy.

Immunomodulatory Effects

DGA has been investigated for its immunomodulatory effects, particularly in enhancing phagocytic activity and reducing oxidative stress in immune cells. Studies indicate that DGA can increase the phagocytic capability of macrophages while downregulating pro-inflammatory cytokines .

Case Studies

- Cancer Prevention : A clinical trial involving patients with precancerous lesions showed that supplementation with this compound led to a significant reduction in lesion size and improved immune response markers.

- Gut Health : Animal studies have indicated that this compound can modulate gut microbiota composition positively, enhancing beneficial bacteria while suppressing pathogenic strains .

Analyse Des Réactions Chimiques

Antioxidant Mechanisms

Gallic acid (GA) exhibits two primary antioxidant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . These mechanisms involve the scavenging of DPPH radicals (2,2-diphenyl-1-picrylhydrazyl), a common assay for antioxidant activity .

-

HAT Mechanism : GA donates a hydrogen atom directly from its phenolic hydroxyl groups (ArOH) to neutralize DPPH radicals. This process is influenced by solvent effects, with alcohols (e.g., methanol, ethanol) enhancing reaction rates due to their hydrogen-bonding capacity .

-

SET Mechanism : GA forms a phenoxide anion (ArO⁻) in solution, which transfers an electron to DPPH radicals. The phenoxide’s stability and reactivity depend on the solvent’s dielectric constant and hydrogen-bonding ability .

Table 1: Solvent Effects on GA’s Antioxidant Activity

| Solvent | Reaction Rate (nmol DPPH·/s) | Steady-State Time (min) |

|---|---|---|

| Methanol | 45.6 | 5 |

| Ethanol | 32.1 | 10 |

| Acetone | 18.7 | 60 |

| Ethyl Acetate | 4.8 | 120 |

Thermodynamic Analysis of Deprotonation

Gallic acid’s antioxidant activity is thermodynamically governed by the bond dissociation energy (BDE) of its hydroxyl groups. DFT calculations reveal that the 4-hydroxyl group has the lowest BDE (66.1 kJ/mol) in aqueous environments, making it the primary site for HAT .

Table 2: BDE Values of Gallic Acid’s Hydroxyl Groups

| Environment | 3-OH BDE (kJ/mol) | 4-OH BDE (kJ/mol) | 5-OH BDE (kJ/mol) |

|---|---|---|---|

| Gas-Phase | 74.8 | 76.2 | 78.5 |

| Water | 66.1 | 68.3 | 70.5 |

Pyrolysis and Thermal Decomposition

Gallic acid undergoes two-step pyrolysis:

-

Decarboxylation : Loss of CO₂ at 200°C, forming pyrogallic acid (benzene-1,2,3-triol).

-

Dehydrogenation : Further decomposition at 300°C, yielding aromatic radicals .

Reaction Pathway

Alkaline Degradation

In basic conditions, gallic acid forms its tri-anion (C₆H₂O₃COO⁻³), which participates in SPLET (Sequential Proton Loss Electron Transfer) mechanisms. This enhances its radical-scavenging efficiency in biological systems .

Propriétés

IUPAC Name |

3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVFEVWNJUOYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871747 | |

| Record name | Digallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-08-3 | |

| Record name | Digallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digallic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digallic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Digallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGALLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404KO0584X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.